Introduction: The Strategic Value of the 1-(Trifluoromethyl)cyclobutyl Moiety
Introduction: The Strategic Value of the 1-(Trifluoromethyl)cyclobutyl Moiety
An In-Depth Technical Guide to the Chemical Properties of 1-(Trifluoromethyl)cyclobutan-1-ol
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing groups is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity.[1][2] When appended to a compact, conformationally constrained scaffold like cyclobutane, the resulting 1-(trifluoromethyl)cyclobutyl group emerges as a powerful structural motif.[3] It serves as a unique bioisostere for the ubiquitous tert-butyl group, offering a similar steric profile but with profoundly different electronic properties.[4][5] This guide provides a comprehensive technical overview of 1-(Trifluoromethyl)cyclobutan-1-ol, a key building block for accessing this valuable moiety, focusing on its synthesis, properties, and reactivity.
Physicochemical and Computed Properties
1-(Trifluoromethyl)cyclobutan-1-ol is a tertiary alcohol whose properties are significantly influenced by the potent electron-withdrawing nature of the adjacent CF₃ group. While extensive experimental data is not publicly available, a combination of data from chemical suppliers and robust computational predictions provides a detailed profile of the molecule.[6] It is presumed to be a liquid at room temperature based on its molecular structure.[7]
| Property | Value | Data Source |
| Molecular Formula | C₅H₇F₃O | Guidechem[6] |
| Molecular Weight | 140.105 g/mol | Guidechem[6] |
| CAS Number | 1098183-73-3 | Guidechem[6] |
| Monoisotopic Mass | 140.04489933 Da | PubChem[8] |
| Predicted pKa | 12.60 ± 0.20 | Guidechem[6] |
| Predicted XLogP3-AA | 1.4 | PubChemLite[8] |
| Topological Polar Surface Area | 20.2 Ų | Guidechem[6] |
| Hydrogen Bond Donor Count | 1 | Guidechem[6] |
| Hydrogen Bond Acceptor Count | 4 | Guidechem[6] |
| Predicted Boiling Point | 101.0 ± 35.0 °C (for ketone analog) | ChemicalBook[9] |
Synthesis: Accessing the Core Scaffold
The most direct and widely employed method for synthesizing tertiary trifluoromethyl carbinols is the nucleophilic addition of a trifluoromethyl anion equivalent to a ketone. The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), is the premier reagent for this transformation, typically activated by a catalytic amount of a fluoride source.[10]
The following protocol describes a representative synthesis of 1-(Trifluoromethyl)cyclobutan-1-ol from cyclobutanone. This self-validating system incorporates in-situ generation of the active trifluoromethylating species and concludes with purification and characterization steps essential for confirming product identity and purity.
Experimental Protocol: Synthesis from Cyclobutanone
Objective: To synthesize 1-(Trifluoromethyl)cyclobutan-1-ol via nucleophilic trifluoromethylation of cyclobutanone using the Ruppert-Prakash reagent.
Reagents:
-
Cyclobutanone
-
Trimethyl(trifluoromethyl)silane (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add cyclobutanone (1.0 eq). Dissolve it in anhydrous THF (to a concentration of approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.5 eq) to the stirred solution.
-
Initiation: Slowly add tetrabutylammonium fluoride (TBAF, 0.1 eq of a 1.0 M solution in THF) dropwise via syringe over 10 minutes. The causality for using a catalytic amount of fluoride is its role in activating the Si-CF₃ bond to generate the transient, highly reactive pentacoordinate silicate intermediate necessary for the trifluoromethyl transfer.[10]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting ketone is consumed.
-
Quenching and Desilylation: Upon completion, cool the reaction mixture back to 0 °C and add 1 M HCl (2.0 eq) to quench the reaction and cleave the intermediate trimethylsilyl ether. Stir vigorously for 1 hour at room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally, brine. The bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 1-(Trifluoromethyl)cyclobutan-1-ol.
Caption: Logical relationships governing the reactivity of 1-(Trifluoromethyl)cyclobutan-1-ol.
Application in Drug Discovery: A tert-Butyl Bioisostere
The primary application for the 1-(trifluoromethyl)cyclobutyl moiety is as a metabolically robust substitute for the tert-butyl group. [4][5]While sterically similar, its electronic properties are inverted; the tert-butyl group is electron-donating, whereas the 1-(trifluoromethyl)cyclobutyl group is strongly electron-withdrawing.
Advantages in Drug Design:
-
Metabolic Stability: The C-F bonds are highly resistant to oxidative metabolism by cytochrome P450 enzymes, which often target the methyl groups of a tert-butyl moiety. This can increase a drug candidate's half-life and reduce metabolic liabilities. [5]2. Modulation of pKa: Replacing a tert-butyl group near an acidic or basic center with this moiety can significantly alter the compound's pKa, which can be used to fine-tune solubility and receptor interactions.
-
Lipophilicity: The trifluoromethyl-cyclobutyl group moderately increases lipophilicity, which can enhance membrane permeability and potentially improve blood-brain barrier penetration. [11]4. Conformational Constraint: The rigid cyclobutane core locks the relative orientation of the substituents, which can improve binding affinity to a biological target by reducing the entropic penalty of binding.
Safety and Handling
While a specific, detailed safety data sheet for 1-(Trifluoromethyl)cyclobutan-1-ol is not readily available, general laboratory safety precautions for handling fluorinated alcohols should be strictly followed. [7]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and acid chlorides. [6]* Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.
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Grygorenko, O. O., et al. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega. [Link]
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Cahard, D., et al. (2012). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
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Beckers, H., et al. (2008). Series of 19F NMR spectra recorded during the process of warming a sample. ResearchGate. [Link]
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Alcarazo, M., et al. (2020). Unveiling the Use of 1,1-Bis(triflyl)ethylene as CF3SO2CH=CH2 Source with the Assistance of (n-Bu)4NF: Synthesis of 3-[(Trifluoromethyl)sulfonyl]cyclobut-1-enes. Organic Letters. [Link]
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